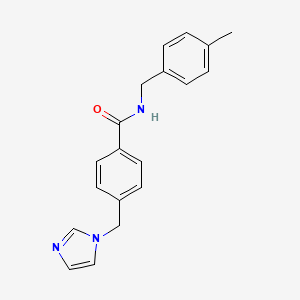
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide, also known as QNZ, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been found to modulate the immune system by inhibiting the production of cytokines and chemokines.
Mécanisme D'action
The mechanism of action of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is mainly attributed to its ability to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, apoptosis, and immune response. N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide binds to the cysteine residue of the NF-κB essential modulator (NEMO), a protein that is required for the activation of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has also been found to induce apoptosis and inhibit the proliferation of cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. In addition, N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its purity and yield can be improved through various purification techniques. N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well characterized. However, N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide also has some limitations for lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide. One area of research is the development of more potent and selective inhibitors of NF-κB that can be used as potential therapeutics for various diseases. Another area of research is the investigation of the potential synergistic effects of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide with other drugs or compounds. In addition, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide in vivo, and to evaluate its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by reduction and acylation. The final product is obtained through the reaction of the intermediate with isopropyl alcohol and acetic anhydride. The purity and yield of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can be improved through various purification techniques such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
4-oxo-N-(3-propan-2-yloxypropyl)-3H-quinazoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)21-9-5-8-16-15(20)13-17-12-7-4-3-6-11(12)14(19)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNJUOYAMWNQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6139811.png)



![3-[(benzylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6139829.png)
![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)
![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)

![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)
![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)

